

Cross-Species Pharmacokinetic Profile of CKD-519: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of **CKD-519**, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, across various species. The data presented is compiled from preclinical and clinical studies to support further research and development of this compound for the treatment of dyslipidemia.

Executive Summary

CKD-519 has been evaluated in several species, including mice, hamsters, rats, monkeys, and humans. Preclinical studies in animals have demonstrated dose-dependent exposure, while clinical trials in healthy human subjects have characterized its safety, tolerability, and pharmacokinetic profile. This document summarizes the key PK parameters, details the experimental methodologies employed in these studies, and provides a visual representation of the relevant biological pathway.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **CKD-519** observed in different species following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of CKD-519 in Humans (Single Oral Ascending Dose)[1]





Dose (mg)	Tmax (h)	Cmax (ng/mL)	AUCinf (ng·h/mL)	t1/2 (h)
25	6.0	45.4 ± 15.1	2030 ± 540	39.6 ± 8.6
50	5.0	72.8 ± 39.2	3460 ± 1210	50.7 ± 11.2
100	5.5	110.0 ± 47.9	6090 ± 2230	61.8 ± 16.2
200	6.0	149.7 ± 55.1	8960 ± 3280	70.4 ± 15.5
400	5.0	224.0 ± 98.6	14700 ± 5840	68.9 ± 13.9

Data are presented as mean ± standard deviation. Tmax is presented as median.

Table 2: Pharmacokinetic Parameters of CKD-519 in

Animal Models (Intravenous Administration)[2]

Species	Dose (mg/kg)	Cmax (ng/mL)	AUCinf (ng·h/mL)	t1/2 (h)
Hamster	0.5	230 ± 31	389 ± 71	3.1 ± 0.5
Rat	0.5	184 ± 25	405 ± 55	3.8 ± 0.4
Monkey	0.1	79 ± 11	243 ± 41	6.2 ± 1.1

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of CKD-519 in Animal Models (Oral Administration)[2]



Species	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUCinf (ng·h/mL)	t1/2 (h)
Hamster	3	4.0	117 ± 21	1430 ± 250	5.2 ± 0.9
15	6.0	345 ± 62	5210 ± 940	6.1 ± 1.1	
45	8.0	580 ± 104	11500 ± 2070	7.3 ± 1.3	-
Rat	5	6.0	155 ± 28	2100 ± 380	5.8 ± 1.0
15	8.0	310 ± 56	5800 ± 1040	6.9 ± 1.2	
45	8.0	490 ± 88	10800 ± 1940	8.1 ± 1.5	
Monkey	1	4.0	95 ± 17	1350 ± 240	7.5 ± 1.4
5	6.0	280 ± 50	4900 ± 880	8.8 ± 1.6	
30	8.0	510 ± 92	11200 ± 2020	10.2 ± 1.8	-

Data are presented as mean ± standard deviation. Tmax is presented as median.

Experimental ProtocolsHuman Single Ascending Dose Study

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy adult subjects.[1] Participants were enrolled into one of five dose cohorts (25, 50, 100, 200, or 400 mg of **CKD-519**) or a placebo group.[1] Serial blood samples were collected at predefined time points to determine the plasma concentrations of **CKD-519**.

Inclusion Criteria:

• Healthy adult volunteers.

Exclusion Criteria:

- History of clinically significant diseases.
- Hypersensitivity to drugs.



- Abnormal blood pressure readings.[2]
- Positive results for drug screening or serology tests.[2]

Bioanalytical Method: Plasma concentrations of **CKD-519** were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. [3] The assay had a lower limit of quantification of 1.0 ng/mL.[3]

Animal Pharmacokinetic Studies

Pharmacokinetic studies were performed in male hamsters, rats, and monkeys. A single dose of **CKD-519** was administered either orally or via intravenous infusion to fasted animals.[4]

Dosing:

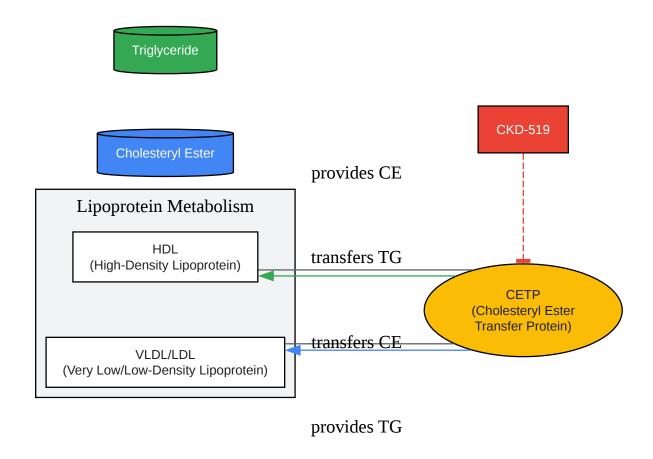
- Hamsters: 0.5 mg/kg (IV); 3, 15, or 45 mg/kg (PO).[4]
- Rats: 0.5 mg/kg (IV); 5, 15, or 45 mg/kg (PO).[4]
- Monkeys: 0.1 mg/kg (IV); 1, 5, or 30 mg/kg (PO).[4]

Blood Sampling: Blood samples were collected at various time points post-administration. For hamsters and rats, samples were taken up to 24 hours, and for monkeys, up to 72 hours.[4]

Bioanalytical Method: Plasma concentrations of **CKD-519** were measured using a validated HPLC-MS/MS method.[4]

Mandatory Visualization





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Caption: Mechanism of action of **CKD-519** as a CETP inhibitor.

Caption: Experimental workflow for pharmacokinetic studies of CKD-519.

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- To cite this document: BenchChem. [Cross-Species Pharmacokinetic Profile of CKD-519: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606711#cross-species-comparison-of-ckd-519-pharmacokinetics]

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